An In-depth Technical Guide to Ethyl 4-(4-formylphenoxy)butanoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 4-(4-formylphenoxy)butanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(4-formylphenoxy)butanoate is a bifunctional organic molecule incorporating both an aldehyde and an ester moiety, tethered by a phenoxybutanoate backbone. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, spectroscopic characterization, reactivity profile, and potential applications, with the aim of equipping researchers with the critical information required for its effective utilization.
Chemical Identity and Physical Properties
Ethyl 4-(4-formylphenoxy)butanoate, with the chemical formula C₁₃H₁₆O₄, is a colorless to pale yellow oil at room temperature.[1] Its core structure consists of a benzaldehyde unit ether-linked at the para position to a four-carbon ester chain. This structure provides two distinct reactive centers, the formyl group and the ethyl ester, allowing for a wide range of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₄ | [2] |
| Molecular Weight | 236.26 g/mol | [2] |
| IUPAC Name | ethyl 4-(4-formylphenoxy)butanoate | [2] |
| CAS Number | 92991-64-5 | [2] |
| Appearance | Colorless oil | [1] |
| SMILES | CCOC(=O)CCCOC1=CC=C(C=C1)C=O | [2] |
Synthesis of Ethyl 4-(4-formylphenoxy)butanoate
The most common and efficient synthesis of Ethyl 4-(4-formylphenoxy)butanoate is achieved through a Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with an ethyl 4-halobutanoate, typically ethyl 4-bromobutanoate, in the presence of a weak base.
Synthetic Workflow
Caption: Synthetic workflow for Ethyl 4-(4-formylphenoxy)butanoate.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature.[1][3]
Materials:
-
4-Hydroxybenzaldehyde
-
Ethyl 4-bromobutanoate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Butanone (Methyl Ethyl Ketone)
-
Ethyl acetate
-
n-Hexane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and the solvent (DMF or butanone).
-
Addition of Reagents: Stir the mixture at room temperature. To this, add ethyl 4-bromobutanoate (1.2 eq) dropwise over a period of time.
-
Reaction: The reaction mixture is then stirred at room temperature for 12 hours or refluxed for 6 hours, depending on the solvent and desired reaction rate.[1][3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, filter the mixture to remove the potassium carbonate.
-
If butanone is used as the solvent, the filtrate is partitioned between water and butanone. The organic layer is separated, washed with dilute sodium hydroxide, water, and brine, and then dried over anhydrous magnesium sulfate.[1]
-
If DMF is used as the solvent, the filtrate is extracted with a mixture of ethyl acetate and n-hexane. The combined organic layers are washed with brine.[3]
-
-
Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is then purified by silica gel flash column chromatography using a gradient of ethyl acetate in n-hexane to yield the pure product as a colorless oil.[1][3]
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, making it nucleophilic, without promoting side reactions with the ester or aldehyde functionalities.
-
Solvent: DMF and butanone are polar aprotic solvents that are excellent for Sₙ2 reactions like the Williamson ether synthesis. They effectively solvate the cation of the base, leaving the anion more reactive.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring a high purity of the final product.
Spectroscopic Characterization
The structure of Ethyl 4-(4-formylphenoxy)butanoate can be unequivocally confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.88 | s | 1H | -CHO |
| 7.83 | d, J = 8.7 Hz | 2H | Ar-H (ortho to -CHO) |
| 6.99 | d, J = 8.7 Hz | 2H | Ar-H (ortho to -O) |
| 4.15 | q, J = 7.2 Hz | 2H | -OCH₂CH₃ |
| 4.11 | t, J = 6.2 Hz | 2H | Ar-OCH₂- |
| 2.53 | t, J = 7.2 Hz | 2H | -CH₂C(=O)O- |
| 2.21-2.10 | m | 2H | -OCH₂CH₂CH₂- |
| 1.26 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |
¹³C NMR (101 MHz, CDCl₃): [3]
| Chemical Shift (δ, ppm) | Assignment |
| 190.9 | -CHO |
| 173.1 | -C(=O)O- |
| 164.0 | Ar-C (ipso to -O) |
| 132.1 | Ar-CH (ortho to -CHO) |
| 130.1 | Ar-C (ipso to -CHO) |
| 114.8 | Ar-CH (ortho to -O) |
| 67.2 | Ar-OCH₂- |
| 60.6 | -OCH₂CH₃ |
| 30.7 | -CH₂C(=O)O- |
| 24.5 | -OCH₂CH₂CH₂- |
| 14.3 | -OCH₂CH₃ |
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.
-
MS (ESI) [M+H]⁺: Calculated for C₁₃H₁₇O₄: 237.1; Found: 237.1.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~2820 and ~2720 | Medium, sharp | C-H stretch (aldehyde, Fermi doublet) |
| ~1735 | Strong, sharp | C=O stretch (ester) |
| ~1690 | Strong, sharp | C=O stretch (aromatic aldehyde) |
| ~1600, ~1580, ~1470 | Medium to weak | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1150 | Strong | C-O stretch (ester) |
Chemical Reactivity
The reactivity of Ethyl 4-(4-formylphenoxy)butanoate is dictated by its two primary functional groups: the aromatic aldehyde and the ethyl ester. This bifunctionality allows for selective transformations at either site, or simultaneous reactions, depending on the chosen reagents and conditions.
Reactions of the Aldehyde Group
The aromatic aldehyde group is susceptible to nucleophilic attack, though it is generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the phenyl ring.[1][2][3]
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
-
Reduction: Can be selectively reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: Can undergo reductive amination with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a secondary amine.
-
Wittig Reaction: Can react with phosphorus ylides to form alkenes.
-
Grignard and Organolithium Reactions: Reacts with organometallic reagents to form secondary alcohols.
Reactions of the Ester Group
The ethyl ester group is susceptible to nucleophilic acyl substitution.[4][5]
-
Hydrolysis: Can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.[4][5][6] Basic hydrolysis is irreversible.[4]
-
Transesterification: Can be converted to a different ester by reacting with another alcohol in the presence of an acid or base catalyst.
-
Amidation: Can react with amines to form amides, often requiring heat.
-
Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Reactivity map of Ethyl 4-(4-formylphenoxy)butanoate.
Potential Applications
The bifunctional nature of Ethyl 4-(4-formylphenoxy)butanoate makes it a versatile building block in several areas of chemical research.
-
Pharmaceutical Synthesis: The phenoxybutanoate scaffold is present in various biologically active molecules. The aldehyde and ester groups serve as handles for further functionalization, allowing for the synthesis of compound libraries for drug discovery. For instance, the aldehyde can be used as a key site for the introduction of pharmacophores via reactions like reductive amination or the formation of Schiff bases. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. This late-stage functionalization is a powerful strategy in medicinal chemistry.[7]
-
Materials Science: The aromatic core and reactive functional groups make this molecule a potential monomer or precursor for the synthesis of functional polymers and materials. For example, it could be incorporated into polymers to introduce reactive sites for cross-linking or for the attachment of other molecules.
-
Chemical Probes and Ligands: The molecule can be elaborated into more complex structures to serve as chemical probes for studying biological systems or as ligands for metal complexes.
Safety and Handling
While a specific safety data sheet (SDS) for Ethyl 4-(4-formylphenoxy)butanoate is not widely available, general precautions for handling similar chemical compounds should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8] Keep the container tightly closed.[8][9]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[8][9] If inhaled, move to fresh air.[9] If swallowed, seek immediate medical attention.[8]
Conclusion
Ethyl 4-(4-formylphenoxy)butanoate is a readily accessible and highly versatile synthetic intermediate. Its straightforward synthesis and the presence of two distinct and reactive functional groups provide a platform for a wide array of chemical transformations. This guide has outlined its core chemical properties, provided a detailed and rationalized synthetic protocol, and summarized its spectroscopic signature and reactivity. For researchers in organic synthesis, medicinal chemistry, and materials science, this molecule represents a valuable tool for the construction of novel and complex molecular architectures.
References
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Adusumalli, S. R., & Rawal, D. G. (n.d.). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry. [Link]
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Quora. Which are more reactive, alkyl ketones or aromatic aldehydes?. [Link]
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ANU Research Repository. An overview of late-stage functionalization in today's drug discovery. [Link]
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